molecular formula C8H15ClO2S B13223637 2,2-Dimethylcyclohexane-1-sulfonyl chloride

2,2-Dimethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13223637
M. Wt: 210.72 g/mol
InChI Key: IGEKMGZNYCFGMX-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclohexane-1-sulfonyl chloride: is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is characterized by a cyclohexane ring substituted with two methyl groups at the 2-position and a sulfonyl chloride group at the 1-position. It is a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of sulfonyl chlorides typically employs large-scale oxidative chlorination processes due to their efficiency and scalability. These methods often use readily available reagents and mild reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Lithium aluminum hydride.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonyl Thiols: Formed by reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethylcyclohexane-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, where the sulfonyl chloride group is replaced by the nucleophile, forming a stable covalent bond .

Comparison with Similar Compounds

    Cyclohexane-1-sulfonyl chloride: Similar structure but lacks the two methyl groups at the 2-position.

    2,2-Dimethylcyclopentane-1-sulfonyl chloride: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

    Adamantane-1-sulfonyl chloride: Contains an adamantane ring instead of a cyclohexane ring.

Uniqueness: 2,2-Dimethylcyclohexane-1-sulfonyl chloride is unique due to the presence of the two methyl groups at the 2-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s reactivity and the stability of the products formed in its reactions, making it distinct from other sulfonyl chlorides .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

2,2-dimethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-8(2)6-4-3-5-7(8)12(9,10)11/h7H,3-6H2,1-2H3

InChI Key

IGEKMGZNYCFGMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1S(=O)(=O)Cl)C

Origin of Product

United States

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